molecular formula C18H15NO3 B340182 N-[4-(Benzyloxy)phenyl]-2-furamide

N-[4-(Benzyloxy)phenyl]-2-furamide

Cat. No.: B340182
M. Wt: 293.3 g/mol
InChI Key: HYUJHNYBFHXMKN-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-furamide is a synthetic amide derivative featuring a furan-2-carboxamide group linked to a 4-benzyloxy-substituted phenyl ring. The 2-furamide moiety introduces electronic effects due to the electron-rich furan ring, which may influence reactivity and binding properties .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H15NO3/c20-18(17-7-4-12-21-17)19-15-8-10-16(11-9-15)22-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20)

InChI Key

HYUJHNYBFHXMKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares N-[4-(Benzyloxy)phenyl]-2-furamide with structurally related compounds from the evidence, highlighting key substituents and their implications:

Compound Name Substituent on Phenyl Ring Amide Group Key Structural Features
This compound (Target) 4-Benzyloxy (OCH₂C₆H₅) Furan-2-carboxamide Lipophilic benzyloxy group; planar furan
N-[4-(5,7-Dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide 5,7-Dichloro-benzoxazol-2-yl Furan-2-carboxamide Electron-withdrawing Cl; rigid benzoxazole
N-{4-[(4-Ethoxybenzylidene)amino]-2-methoxyphenyl}-2-furamide 4-Ethoxybenzylideneamino, 2-methoxy Furan-2-carboxamide Schiff base; methoxy enhances solubility
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d) 3-(2-Aminothiazol-4-yl), 4-benzyloxy 4-Methoxybenzamide Aminothiazole for H-bonding; methoxy

Key Observations:

  • Planarity vs. Flexibility: The benzyloxy group in the target compound allows conformational flexibility, whereas the benzoxazolyl group in imposes rigidity.
  • Solubility: The ethoxybenzylideneamino and methoxy groups in may enhance solubility compared to the purely lipophilic benzyloxy group in the target compound.

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